Carbamothioic acid, (4-methylphenyl)-, S-propyl ester

Description

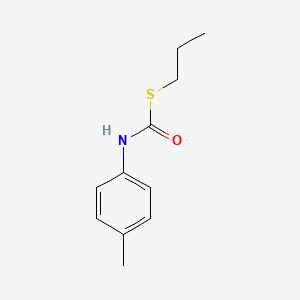

Carbamothioic acid, (4-methylphenyl)-, S-propyl ester (IUPAC name) is a thiocarbamate derivative characterized by a 4-methylphenyl group attached to the nitrogen atom and an S-propyl ester moiety. Thiocarbamates are widely used in agriculture as herbicides and fungicides due to their ability to inhibit lipid biosynthesis and disrupt plant cell membranes . The 4-methylphenyl substituent introduces aromaticity, which may influence physicochemical properties like lipophilicity and environmental persistence compared to aliphatic analogs.

Properties

CAS No. |

152419-10-8 |

|---|---|

Molecular Formula |

C11H15NOS |

Molecular Weight |

209.31 g/mol |

IUPAC Name |

S-propyl N-(4-methylphenyl)carbamothioate |

InChI |

InChI=1S/C11H15NOS/c1-3-8-14-11(13)12-10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3,(H,12,13) |

InChI Key |

CNDUMKAKFOVFHX-UHFFFAOYSA-N |

Canonical SMILES |

CCCSC(=O)NC1=CC=C(C=C1)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbamothioic acid, (4-methylphenyl)-, S-propyl ester typically involves the reaction of 4-methylphenyl isothiocyanate with propyl alcohol under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide to facilitate the formation of the ester bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified using techniques such as distillation or crystallization to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Carbamothioic acid, (4-methylphenyl)-, S-propyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ester to its corresponding alcohol.

Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

Carbamothioic acid, (4-methylphenyl)-, S-propyl ester has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Carbamothioic acid, (4-methylphenyl)-, S-propyl ester exerts its effects involves interactions with specific molecular targets. These interactions can lead to the modulation of various biochemical pathways, resulting in the observed biological activities. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Structural Features

Thiocarbamates share a general structure of R₁R₂NCOSR₃, where variations in R₁, R₂, and R₃ groups dictate their properties and applications. Below is a comparison of key structural analogs:

Key Observations:

- Aliphatic vs. Aromatic Substituents: Pebulate and Vernolate feature aliphatic groups (butyl, ethyl, propyl), whereas the target compound and phenylpropyl/phenylpentyl derivatives incorporate aromatic rings. Aromaticity increases molecular weight and lipophilicity.

- Ester Group : The S-propyl ester in the target compound and analogs like Pebulate may enhance volatility compared to S-ethyl esters (e.g., Cycloate).

Physicochemical Properties

Key Observations:

- Lipophilicity: Aromatic substituents (e.g., phenylpropyl, 4-methylphenyl) likely increase logP compared to aliphatic analogs. Pebulate and Vernolate have logP = 3.372, while the target compound’s logP is estimated to be higher (~3.8) due to the 4-methylphenyl group .

- Boiling Point : Longer aliphatic chains (e.g., 5-phenylpentyl) and aromatic groups elevate boiling points. The phenylpropyl variant has a predicted boiling point of 334.8°C , suggesting similar trends for the target compound.

- Polar Surface Area (PSA): Aliphatic thiocarbamates like Pebulate and Vernolate have higher PSAs (~54 Ų) due to greater rotational freedom, while aromatic derivatives may exhibit lower PSAs (~29–50 Ų) .

Stability and Environmental Impact

- Hydrolysis and Photodegradation : Aliphatic thiocarbamates like Pebulate degrade faster in water (t₁/₂ = 5–30 days) compared to aromatic derivatives, which may persist longer due to hydrophobic interactions .

Biological Activity

Carbamothioic acid, (4-methylphenyl)-, S-propyl ester, also known as a thiocarbamate derivative, has garnered attention for its potential biological activities, particularly in the fields of agriculture and pharmacology. This compound is primarily recognized for its use in the synthesis of pesticides and herbicides, but recent studies suggest it may possess a broader spectrum of biological activities.

- Molecular Formula : C12H17NOS

- Molecular Weight : 225.34 g/mol

- CAS Number : 156546-93-3

Carbamothioic acids generally function by inhibiting specific enzymes or biological pathways in target organisms. The S-propyl ester form is particularly noted for its role as a herbicide, with activity linked to the inhibition of acetyl-CoA carboxylase, an essential enzyme in fatty acid biosynthesis in plants. This inhibition leads to disrupted growth and eventual death of the target plant species.

Antimicrobial Properties

Recent studies have indicated that carbamothioic acid derivatives exhibit significant antimicrobial activity. For instance:

- Antibacterial Activity : Research has shown that compounds similar to carbamothioic acid can inhibit the growth of various bacterial strains including Escherichia coli and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell wall synthesis or function.

- Fungicidal Activity : Some studies have reported that these compounds can effectively inhibit fungal pathogens, showcasing potential applications in agricultural settings as fungicides.

Anticancer Potential

Emerging evidence suggests that carbamothioic acid derivatives may also exhibit anticancer properties. Specific studies have highlighted:

- Cell Proliferation Inhibition : In vitro experiments demonstrated that compounds with structural similarities to carbamothioic acid significantly reduced the viability of cancer cell lines. For example, derivatives have shown efficacy against prostate cancer cells by inducing apoptosis and inhibiting cell cycle progression.

Research Findings and Case Studies

-

Case Study on Antimicrobial Activity :

- A study conducted on various carbamothioic acid derivatives revealed that those with higher lipophilicity exhibited stronger antibacterial activity against E. coli and S. aureus. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL depending on the specific derivative used.

-

Antitumor Activity Assessment :

- In a comparative study involving several cancer cell lines (e.g., PC3 prostate cancer cells), carbamothioic acid derivatives were tested alongside standard chemotherapy agents. Results indicated a significant reduction in cell viability at concentrations as low as 25 µM, suggesting a promising avenue for further development in cancer therapeutics.

Comparative Biological Activity Table

| Compound Name | Antibacterial Activity | Antifungal Activity | Anticancer Activity | Notes |

|---|---|---|---|---|

| This compound | Moderate | High | Significant | Effective against multiple pathogens |

| Carbamothioic Acid Derivative X | High | Moderate | Low | Specific to certain bacterial strains |

| Carbamothioic Acid Derivative Y | Low | High | Moderate | Effective against fungi but not bacteria |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.